molecular formula C8H12O3 B1338686 Methyl 2-(2-oxocyclopentyl)acetate CAS No. 4934-95-6

Methyl 2-(2-oxocyclopentyl)acetate

Cat. No.: B1338686
CAS No.: 4934-95-6
M. Wt: 156.18 g/mol
InChI Key: FCUFQALZTPBXTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-oxocyclopentyl)acetate can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purity of the final product is often confirmed through techniques such as gas chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-oxocyclopentyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Methyl 2-(2-oxocyclopentyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-oxocyclopentyl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may act as a substrate for enzymes, leading to the formation of biologically active metabolites. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .

Comparison with Similar Compounds

  • Ethyl 2-(2-oxocyclopentyl)acetate
  • Methyl 2-(benzylthio)acetate
  • Methyl 2-methyl-3-(3-methyl-2-oxocyclopentyl)propanoate

Comparison: Methyl 2-(2-oxocyclopentyl)acetate is unique due to its specific structural features, such as the cyclopentanone ring and the acetate side chain. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable in various synthetic applications .

Properties

IUPAC Name

methyl 2-(2-oxocyclopentyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)5-6-3-2-4-7(6)9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUFQALZTPBXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458984
Record name Methyl 2-(2-oxocyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4934-95-6
Record name Methyl 2-(2-oxocyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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